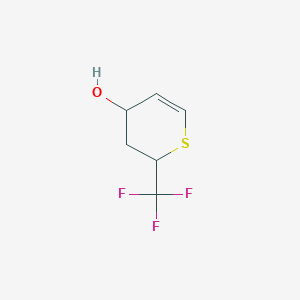

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves various methods to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Physical And Chemical Properties Analysis

The physical properties of trifluoromethyl compounds can be inferred from their molecular structure, such as crystallography data, which provides insights into the material’s stability, density, and molecular geometry.Scientific Research Applications

- Synthesis : The compound can be synthesized using specific methods, such as deprotection of Boc and PMB groups followed by amination .

Molecular Topologies and Complex Structures

2-(Trifluoromethyl)-isonicotinic acid (a related compound) has been used in constructing molecular topologies. Specifically, it participates in the formation of homometallic and heterometallic molecular squares, contributing to complex molecular structures .

Solvent-Free Synthesis

The compound’s -OH group at C-2 can form intramolecular hydrogen bonding with the neighboring electron-withdrawing CF₃ group. Researchers have explored solvent-free synthesis methods for related compounds, which could have implications for green chemistry and sustainable processes .

Fluorescent Probes for Golgi Targeting

The 2-trifluoromethyl-7-aminoquinoline group not only targets the Golgi apparatus but also serves as a versatile functional motif for constructing fluorescent probes. These probes can be used to visualize Golgi-related processes in live cells .

Mechanism of Action

Target of Action

The specific targets of a compound depend on its structure and functional groups. Compounds with a trifluoromethyl group are often used in pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties .

Mode of Action

The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The specific mode of action would depend on the other functional groups present in the compound and their interactions with biological targets.

Biochemical Pathways

The biochemical pathways affected by a compound depend on its specific targets within the body. For example, some compounds with a trifluoromethyl group have been found to inhibit myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The trifluoromethyl group can influence these properties. For example, one study found that modifying a compound with a trifluoromethyl group resulted in faster kinetics for the compound’s uptake .

Result of Action

The molecular and cellular effects of a compound depend on its specific mode of action. For example, inhibition of MRTF-A by a trifluoromethyl compound can suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Safety and Hazards

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAZVUGCXOOGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CSC1C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)

![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)

![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)

![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)